molecular formula C12H18Cl2N4S B6607473 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride CAS No. 2839139-83-0

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

Cat. No.: B6607473
CAS No.: 2839139-83-0
M. Wt: 321.3 g/mol
InChI Key: SQVGYBILVWGVPL-UHFFFAOYSA-N
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Description

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidin moiety and a piperidin-4-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core This can be achieved through a cyclization reaction involving appropriate precursors such as methylthiophene derivatives and pyrimidinyl compounds

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as amines or halides, with reaction conditions tailored to the specific reagents used.

Major Products Formed:

Scientific Research Applications

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes, particularly those involving thienopyrimidinyl structures.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research or therapeutic applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine

  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine

  • 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl) compounds

These compounds share structural similarities but may differ in their functional groups, leading to variations in their properties and applications

Biological Activity

The compound 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N4SC_{13}H_{18}N_{4}S with a molecular weight of approximately 262.38 g/mol. The compound features a thieno-pyrimidine core linked to a piperidine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno-pyrimidines have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, it is reasonable to hypothesize similar potential based on structural analogs.

2. Enzyme Inhibition
The compound's piperidine structure suggests potential as an enzyme inhibitor. Studies on related piperidine derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease . For example, certain piperidine-based compounds showed IC50 values in the low micromolar range against these enzymes, indicating significant pharmacological potential.

3. Anticancer Activity
Thieno-pyrimidine derivatives have been explored for their anticancer properties. Research has shown that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines . Although specific studies on this compound are lacking, its structural similarity to known anticancer agents suggests it may exhibit comparable effects.

The mechanisms through which this compound may exert its biological effects include:

  • Interaction with Enzymes: The presence of the piperidine moiety allows for potential interactions with various enzymes involved in metabolic pathways.
  • Receptor Modulation: Compounds with a thieno-pyrimidine structure often interact with multiple receptors, potentially leading to diverse pharmacological effects .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

StudyCompoundActivityFindings
Thieno-pyrimidine derivativesAntibacterialModerate to strong activity against Salmonella typhi (IC50 values < 10 µM)
Piperidine derivativesAChE inhibitionIC50 values ranging from 0.63 µM to 6.28 µM
Pyrimidine nucleosidesAnticancerSignificant inhibition of cell proliferation in A431 carcinoma cell line

Properties

IUPAC Name

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.2ClH/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16;;/h6-7,9H,2-5,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGYBILVWGVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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